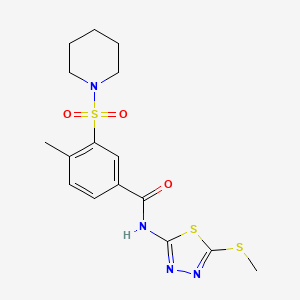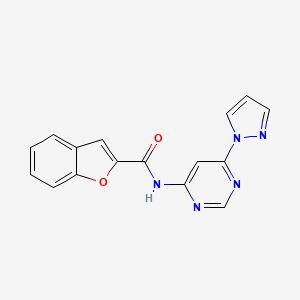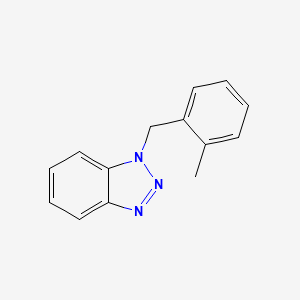
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolidine and indole derivatives, have been found to interact with various biological targets . These targets often play crucial roles in cellular processes, contributing to the compound’s overall biological activity.
Mode of Action
For instance, some compounds inhibit specific enzymes, altering the biochemical pathways within the cell .
Biochemical Pathways
For example, some compounds have been shown to inhibit the synthesis of key components in the cell, leading to functional changes .
Result of Action
It is known that many compounds can have diverse biological activities, affecting various cellular processes .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It has been extensively studied and optimized for high yield and purity in synthesis. Additionally, it has been shown to have antitumor activity in several cancer cell lines, making it a potential candidate for further study in cancer research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its potential side effects and toxicity in vivo are not fully known, which may limit its use in animal studies.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells. Additionally, its potential use in combination therapies with other cancer drugs should be explored. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, its potential toxicity and side effects in vivo should be further studied to determine its safety for use in animal studies.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves the reaction between 2-chlorobenzylamine and ethyl 2-(azidomethyl)pyridine-3-carboxylate in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the desired triazole-based compound. This synthesis method has been optimized for high yield and purity and has been used in several scientific research studies.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-5-1-2-7-11(9)20-13(10-6-3-4-8-17-10)12(14(16)21)18-19-20/h1-8H,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURANPGRMSPUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)N)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/no-structure.png)
![propyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2855670.png)


![1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855675.png)

![3-benzyl-5-methyl-2,4-dioxo-N-phenethyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2855678.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2855680.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2855681.png)

![3-allyl-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2855686.png)